N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Description
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)14-9-7-13(8-10-14)18(24)22-16-6-4-5-15(11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXCGXISWULJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts, with additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromoacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions or hydrogen peroxide in basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide serves as a reagent in organic synthesis. It can be utilized to create more complex molecules through:
- Substitution Reactions : The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : It can undergo oxidation with reagents like potassium permanganate or reduction using sodium borohydride, leading to various derivatives.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein interactions:
- Enzyme Inhibition : The bromoacetyl moiety allows for covalent bonding with nucleophilic residues in enzymes, potentially altering their functions.
- Proteomics : It is used to investigate protein interactions, contributing to the understanding of cellular mechanisms.
Medicine
The compound has been investigated for its therapeutic properties:
- Anti-inflammatory Activity : Similar benzamide derivatives have demonstrated the ability to inhibit NFκB activation, a key factor in inflammatory responses. This suggests potential applications in treating chronic inflammatory conditions.
- Anticancer Properties : Research indicates that compounds like this one may act as sensitizers for radio- and chemotherapy by inducing apoptosis in cancer cells. In vitro studies have shown inhibition of cell proliferation across various cancer cell lines.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for creating new chemical processes that require specific functional groups.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromoacetyl-Substituted Analogues
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS 1138443-28-3)
- Structural Differences : Replaces the tert-butyl group with a 3-methylphenyl substituent.
- Molecular weight (347.21 g/mol) is lower than the target compound .
- Applications: Limited data on bioactivity, but bromoacetyl’s reactivity suggests utility in covalent inhibitor synthesis.
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)benzamide (2b)
- Structural Differences : Incorporates a thiazole ring instead of a phenyl group.
- Impact : The heterocyclic thiazole enhances π-stacking interactions and may improve binding to biological targets. This compound has been used in cystic fibrosis research as a corrector of ΔF508-CFTR .
3-(2-Bromoacetyl)-2H-chromen-2-one
tert-Butyl-Substituted Analogues
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg)
- Structural Differences : Lacks the bromoacetyl group; instead, features chloro and methoxy substituents.
- Impact: The electron-withdrawing chlorine and electron-donating methoxy groups modulate electronic properties, affecting receptor binding. Synthesized via nickel-catalyzed reductive aminocarbonylation .
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide (CAS 501107-26-2)
- Structural Differences: Bromo and acetyl(methyl)amino groups are positioned on the benzamide ring.
- Impact: The acetyl(methyl)amino group introduces additional hydrogen-bonding capacity. Higher molecular weight (403.31 g/mol) may reduce metabolic clearance .
Nitro- and Halo-Substituted Analogues
4-Bromo-N-(2-nitrophenyl)benzamide
- Structural Differences : Nitro group at the ortho position on the phenyl ring.
- Crystallographic studies reveal two distinct molecules (A and B) in the asymmetric unit, influencing packing efficiency .
3-[Bis(2-chloroethyl)amino]-N-[2-(bromoacetyl)phenyl]-4-methylbenzamide
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Bromoacetyl Reactivity : The 2-bromoacetyl group is critical in covalent inhibitor design, enabling irreversible binding to cysteine residues in target proteins .
- tert-Butyl Influence : Bulky tert-butyl groups improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
- Heterocyclic Analogues : Thiazole- and coumarin-containing derivatives show enhanced bioactivity, likely due to improved target engagement and pharmacokinetics .
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromoacetyl group, which enhances its reactivity, particularly in biological systems. Its chemical formula is C₁₉H₂₁BrN₂O₂, with a molecular weight of 396.29 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The bromoacetyl moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.
Biological Activities
-
Anti-inflammatory Activity :
- Studies indicate that benzamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit NFκB activation, a key regulator in inflammatory responses .
- The compound may induce apoptosis in inflammatory cells, contributing to its therapeutic potential against chronic inflammation.
-
Anticancer Properties :
- Research has demonstrated that N-substituted benzamides can act as sensitizers for radio- and chemotherapy by inducing apoptosis and inhibiting cell survival pathways . This suggests that this compound may enhance the efficacy of existing cancer treatments.
- In vitro studies on similar compounds have shown inhibition of cell proliferation in various cancer cell lines, indicating potential use as an anticancer agent.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study: NFκB Inhibition
In a study examining the effects of N-substituted benzamides, it was found that certain derivatives could inhibit IκBβ degradation, leading to reduced NFκB activity. This mechanism is significant as NFκB is often upregulated in cancer and inflammatory diseases. The study highlighted the structure-activity relationship (SAR) that could guide the design of more potent inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide?
- Methodology : The compound can be synthesized via a multi-step approach. Key steps include:
- Bromoacetylation : Introduce the 2-bromoacetyl group to the aniline moiety using bromoacetyl bromide under controlled conditions (e.g., THF, 0°C) to minimize side reactions .
- Amide Coupling : Utilize coupling reagents like EDC/HOBt or MnBr₂-mediated reductive transamidation for tert-butylbenzamide formation, as demonstrated in analogous compounds .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity, with yields typically >75% .
Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- Methodology :
- NMR : H and C NMR (CDCl₃ or DMSO-d₆) identify key signals: tert-butyl protons (δ ~1.3 ppm), bromoacetyl methylene (δ ~4.5 ppm), and aromatic protons (δ ~7.0–8.2 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves bond lengths and angles, as seen in structurally related benzamides .
Q. How are common impurities addressed during synthesis?
- Methodology :
- Byproduct Mitigation : Unreacted starting materials (e.g., tert-butylbenzoyl chloride) are removed via aqueous washes.
- Chromatographic Purification : Gradient elution (e.g., 20–50% ethyl acetate in hexane) separates bromoacetylated intermediates from dehalogenated byproducts .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Methodology :
Prepare the ligand (e.g., optimize 3D structure with OpenBabel).
Define the binding pocket (e.g., ATP-binding site of kinases).
Run simulations with exhaustiveness = 20 to ensure sampling accuracy.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, pyrimidine) at the phenyl or benzamide positions to modulate steric/electronic effects .
- Biological Testing : Use in vitro assays (e.g., kinase inhibition, cellular proliferation) to correlate structural changes with activity. For example, replace the bromoacetyl group with chloroacetyl to assess electrophilicity’s role in target engagement .
Q. What in vitro assays evaluate enzyme inhibition potential?
- Methodology :
- Kinase Profiling : Screen against panels (e.g., EGFR, BTK) using fluorescence-based ADP-Glo™ assays.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency. For example, benzamide derivatives in showed IC₅₀ values <1 µM against tyrosine kinases .
- Mechanistic Studies : Pre-incubate the compound with ATP to assess competitive/non-competitive inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
